2-Bromo-N-(tert-butyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(tert-butyl)butanamide: is an organic compound with the molecular formula C8H16BrNO . It is a brominated amide, characterized by the presence of a bromine atom attached to the second carbon of the butanamide chain, and a tert-butyl group attached to the nitrogen atom. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(tert-butyl)butanamide typically involves the bromination of N-(tert-butyl)butanamide. One common method is the reaction of N-(tert-butyl)butanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(tert-butyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, cyanated, or aminated derivatives.
Elimination Reactions: Alkenes are the major products.
Reduction Reactions: The corresponding amine is formed.
Scientific Research Applications
2-Bromo-N-(tert-butyl)butanamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of materials with specific properties, such as light-emitting diodes (LEDs).
Analytical Chemistry: It is used in methods for detecting and analyzing chemical species, such as gas chromatography-mass spectrometry.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(tert-butyl)butanamide involves its reactivity due to the presence of the bromine atom and the tert-butyl group. The bromine atom makes the compound susceptible to nucleophilic substitution and elimination reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
2-Bromo-N-(tert-butyl)benzenesulfonamide: Similar in structure but contains a benzenesulfonamide group.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a butanamide group.
Uniqueness: 2-Bromo-N-(tert-butyl)butanamide is unique due to its specific combination of a bromine atom and a tert-butyl group attached to a butanamide chain. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various research applications.
Properties
IUPAC Name |
2-bromo-N-tert-butylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO/c1-5-6(9)7(11)10-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTDIBXHVGIXFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586132 |
Source
|
Record name | 2-Bromo-N-tert-butylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95904-25-9 |
Source
|
Record name | 2-Bromo-N-tert-butylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.